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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B15589217

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical characteristics
of DMT-LNA-G phosphoramidite, a key building block in the synthesis of modified
oligonucleotides with enhanced properties. The incorporation of Locked Nucleic Acid (LNA)
monomers, particularly the guanine analogue, imparts significant and predictable changes to
the resulting oligonucleotides, making them highly valuable for a range of research, diagnostic,
and therapeutic applications.

Core Biophysical Properties

The defining feature of LNA is the methylene bridge that connects the 2'-oxygen and the 4'-
carbon of the ribose sugar. This "lock" fixes the sugar pucker in a C3'-endo conformation, which
is characteristic of A-form nucleic acid helices. This pre-organization of the sugar moiety has
profound effects on the biophysical properties of oligonucleotides containing LNA-G.

Enhanced Thermal Stability

The incorporation of LNA-G monomers into an oligonucleotide dramatically increases its
thermal stability when hybridized to a complementary DNA or RNA strand. This is quantified by
the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates.
The increase in Tm is a direct result of the C3'-endo conformation, which leads to a more
organized and stable helical structure.
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Generally, each LNA modification can increase the melting temperature of a duplex by 2-8 °C.
[1] This enhancement is sequence-dependent and allows for precise control over the
hybridization properties of oligonucleotides.

Oligonucleotid

L Complementar ATm per LNA-
e Sequence Modification Tm (°C)
y Strand G (°C)
(5'-3)
3'-CAC TAT
GTGATATGC Unmodified DNA 29.5 N/A
ACG-5' (DNA)
GTG GLNAATA ) 3'-CAC TAT
Single LNA-G ~32.5-375 +31t0 +8
TGC ACG-5' (DNA)
Unmodified DNA
TGGGT N/A ~55 N/A

Quadruplex

+20 (for the
N/A 75 whole structure)

[2]

TLNAGGLNAGT  LNA-modified
LNA Quadruplex

Note: The ATm for the single LNA-G is an estimated range based on literature values. The
actual value is sequence and context-dependent.

Superior Binding Affinity

The locked C3'-endo conformation of LNA-G significantly enhances the binding affinity of the
oligonucleotide for its complementary strand. This is reflected in a lower dissociation constant
(Kd), indicating a stronger and more stable interaction. The pre-organized structure of the LNA-
modified strand reduces the entropic penalty of hybridization.

Binding affinity is a critical parameter in the design of therapeutic oligonucleotides and
diagnostic probes, as it dictates the concentration required for effective target engagement.
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Oligonucleotide Complementary Strand Binding Affinity (Kd)
DNA DNA 1.5 x 109 M-1[3]
LNA-DNA chimera DNA 4.0 x 109 M-1[3]

Fully modified LNA DNA >1012 M-1[3]

Note: The values presented are for comparative purposes and can vary based on the specific

sequence and experimental conditions.

Increased Nuclease Resistance

Oligonucleotides are susceptible to degradation by cellular nucleases, which limits their in vivo
efficacy. The modified sugar-phosphate backbone of LNA-G containing oligonucleotides
confers significant resistance to both endo- and exonucleases.[4][5][6] This enhanced stability
prolongs the half-life of the oligonucleotide in biological systems, a crucial attribute for

therapeutic applications.

The degree of nuclease resistance generally increases with the number of LNA modifications.
[7] Chimeric oligonucleotides, which contain a mix of LNA and DNA residues, can be designed
to balance nuclease resistance with other desired properties, such as RNase H activation.

Oligonucleotide Type Nuclease Type Relative Stability
Unmodified DNA 3'-exonucleases Low

LNA-DNA Chimera 3'-exonucleases Moderate to High
Fully Modified LNA 3'-exonucleases Very High[4]

A-Form Helical Conformation

The C3'-endo sugar pucker of LNA-G forces the resulting duplex into an A-form or A-like helical
geometry, similar to that of an RNA:RNA duplex. This has important implications for the
recognition of the oligonucleotide by proteins and enzymes. For instance, LNA-modified
antisense oligonucleotides that form A-like duplexes with their target mMRNA are typically not
substrates for RNase H, an enzyme that recognizes DNA:RNA hybrids. To overcome this,
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"gapmer" designs are often employed, featuring a central DNA-like region flanked by LNA

"wings" to confer stability.

Experimental Protocols
Thermal Denaturation Analysis

This protocol outlines the determination of the melting temperature (Tm) of an LNA-G modified
oligonucleotide hybridized to its complementary strand using UV spectroscopy.
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Workflow for Thermal Denaturation Analysis.
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Nuclease Stability Assay

This protocol provides a general method for assessing the stability of LNA-G modified

oligonucleotides in the presence of nucleases.
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Workflow for Nuclease Stability Assay.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the
three-dimensional structure of LNA-modified oligonucleotides in solution.
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Y
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Synthesis and Purification

Oligonucleotides incorporating DMT-LNA-G phosphoramidite are synthesized using standard
automated phosphoramidite chemistry on a solid support.[8][9] However, minor modifications to
the standard protocols are typically required to ensure efficient coupling.

e Longer Coupling Times: Due to the increased steric hindrance of the LNA monomer, a longer
coupling time is generally necessary compared to standard DNA or RNA phosphoramidites.

[8]

» Modified Oxidation: A longer oxidation step may also be required to ensure complete
conversion of the phosphite triester to the phosphate triester.

Purification of LNA-containing oligonucleotides can be achieved using standard methods such
as High-Performance Liquid Chromatography (HPLC) and polyacrylamide gel electrophoresis
(PAGE).[8][10] The identity and purity of the final product are typically confirmed by mass
spectrometry.

Conclusion

DMT-LNA-G phosphoramidite is a powerful tool for the synthesis of oligonucleotides with
significantly enhanced biophysical properties. The resulting LNA-modified oligonucleotides
exhibit superior thermal stability, binding affinity, and nuclease resistance, making them ideal
candidates for a wide array of applications in molecular biology, diagnostics, and drug
development. A thorough understanding of their biophysical characteristics and the
experimental methods used for their evaluation is essential for the rational design and
successful implementation of these promising molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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